molecular formula C11H10ClN B1587218 2-Chloro-4,7-dimethylquinoline CAS No. 88499-92-7

2-Chloro-4,7-dimethylquinoline

Cat. No. B1587218
CAS RN: 88499-92-7
M. Wt: 191.65 g/mol
InChI Key: ZIRCVSFZBBQATJ-UHFFFAOYSA-N
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Description

2-Chloro-4,7-dimethylquinoline is a chemical compound with the molecular formula C11H10ClN and a molecular weight of 191.66 . It is used in proteomics research .


Synthesis Analysis

The synthesis of quinoline and its analogues has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . An improved process for the preparation of 7-chloroquinaldine, which could be related to 2-Chloro-4,7-dimethylquinoline, has been found. This process uses tetrachloro-1,4 (or 1,2)-quinone as an oxidant in the Doebner-Miller reaction .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4,7-dimethylquinoline consists of a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .


Physical And Chemical Properties Analysis

2-Chloro-4,7-dimethylquinoline is a powder with a melting point of 49-52 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Antiviral Applications

2-Chloro-4,7-dimethylquinoline analogs, particularly chloroquine, have been studied for their antiviral effects against a range of viruses. Chloroquine is known to inhibit pH-dependent steps of viral replication across flaviviruses, retroviruses, and coronaviruses. This includes inhibiting HIV replication and potentially offering a revival in treating viral diseases like AIDS and severe acute respiratory syndrome (SARS) due to its immunomodulatory effects, such as suppressing the production/release of tumor necrosis factor α and interleukin 6 (Savarino et al., 2003).

Anticancer Properties

Research has identified chloroquine and its analogs as potential agents in cancer therapy, showing efficacy in sensitizing cancer cells to chemotherapy and radiation treatments. These compounds, by virtue of their lysosomotropic properties, can effectively sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner. The mechanism involves interference with cellular autophagy pathways, enhancing the efficacy of conventional cancer therapies when used in combination with chloroquine and its analogs (Solomon & Lee, 2009).

Antimalarial Activity

Chloroquine's primary use has been in the treatment of malaria due to its efficacy against Plasmodium parasites. Studies have explored its mechanisms, resistance patterns, and potential for repurposing in the treatment of other diseases. Despite the emergence of chloroquine-resistant Plasmodium falciparum strains, ongoing research has aimed at understanding and overcoming these challenges, as well as repurposing chloroquine for other therapeutic applications due to its biochemical properties (Njaria et al., 2015).

Role in Chemical Synthesis

2-Chloro-4,7-dimethylquinoline and its derivatives play a significant role in the synthesis of complex organic molecules. These compounds have been utilized in various synthetic applications, including the construction of fused or binary quinoline-core heterocyclic systems. The synthetic versatility of these compounds allows for the development of molecules with potential biological activity, illustrating the breadth of research and application in chemical synthesis (Hamama et al., 2018).

Safety And Hazards

2-Chloro-4,7-dimethylquinoline is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the substance in eyes, on skin, or on clothing .

properties

IUPAC Name

2-chloro-4,7-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-3-4-9-8(2)6-11(12)13-10(9)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRCVSFZBBQATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368830
Record name 2-chloro-4,7-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,7-dimethylquinoline

CAS RN

88499-92-7
Record name 2-chloro-4,7-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Namitha, S Elakkiya, G Selvi - Materials Today: Proceedings, 2021 - Elsevier
Organic Light emitting diodes (OLED) are the emerging technology in the present era. Any molecule to acts as an OLED material, it should possess non-linear optical property. In this …
Number of citations: 0 www.sciencedirect.com
PK Bose, DC Sen - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… Condensation of 2-Chloro-4 : 7-dimethylquinoline and Anthranilic A cid.-The condensation product crystallised from acetone in colourless needles, m. p. …
Number of citations: 2 pubs.rsc.org
T Stephen, H Stephen - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… Bose and Sen 1 condensed 2-chloro-4 : 7-dimethylquinoline with anthranilic acid and claim to have obtained (IVc), crystallising from acetone in colourless needles, m. p. On hydrolysis …
Number of citations: 8 pubs.rsc.org
AG Osborne - Tetrahedron, 1983 - Elsevier
The ratio of isomers obtained in the synthesis of quinoline derivatives commencing from m-toluidine and 3,4-dimethylaniline has been studied. Introduction of additional 2- and/or 3-alkyl …
Number of citations: 17 www.sciencedirect.com
AHM Al-Shaar, DJ Lythgoe, I McClenaghan… - Journal of the …, 1988 - pubs.rsc.org
4-Methylquinolines (1) react with hot thionyl chloride to give either 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones (2) or bis[dichloro(4-quinolyl)methyl]trisulphanes (18). The mode of …
Number of citations: 4 pubs.rsc.org
A Abdelhameed - 2018 - search.proquest.com
Leishmaniasis is a neglected tropical disease; the number of fatalities it causes ranks it second to malaria among parasitic infections. The Leishmania parasite can cause cutaneous …
Number of citations: 3 search.proquest.com

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